Glesatinib

Descripción general

Descripción

Métodos De Preparación

La preparación de glesatinib implica múltiples rutas sintéticas y condiciones de reacción. El compuesto se ha desarrollado en diversas formulaciones, incluidas la sal de glicolato (cápsula, no micronizada, micronizada y tabletas micronizadas versión 2) y formulaciones de base libre (cápsula de suspensión de base libre y tableta de dispersión por aspersión). Estas formulaciones se desarrollaron para mejorar la exposición al fármaco y optimizar los procesos de fabricación .

Análisis De Reacciones Químicas

Glesatinib se somete a varios tipos de reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, borohidruro de sodio para la reducción y varios agentes halogenantes para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Glesatinib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se está investigando su potencial para tratar el cáncer de pulmón de células no pequeñas al inhibir el factor de transición epitelial mesenquimal y las tirosina quinasas receptoras AXL. En biología, se utiliza para estudiar los mecanismos de resistencia a múltiples fármacos en las células cancerosas y para explorar nuevas estrategias terapéuticas para superar esta resistencia. En química, this compound sirve como un compuesto modelo para estudiar la síntesis y la reactividad de los inhibidores de la tirosina quinasa .

Mecanismo De Acción

Glesatinib ejerce sus efectos al inhibir el factor de transición epitelial mesenquimal y las tirosina quinasas receptoras AXL. Estas quinasas están involucradas en varios procesos celulares, incluida la proliferación, la supervivencia y la migración celular. Al inhibir estas quinasas, this compound interrumpe las vías de señalización que promueven el crecimiento y la supervivencia del tumor. El compuesto se une a la conformación inactiva de la quinasa, evitando su activación y la posterior señalización descendente .

Comparación Con Compuestos Similares

Glesatinib es único entre los inhibidores de la tirosina quinasa debido a su doble inhibición del factor de transición epitelial mesenquimal y las tirosina quinasas receptoras AXL. Los compuestos similares incluyen crizotinib, cabozantinib y foretinib, que también se dirigen al factor de transición epitelial mesenquimal pero difieren en su selectividad y mecanismos de unión. La capacidad de this compound para inhibir tanto el factor de transición epitelial mesenquimal como las tirosina quinasas receptoras AXL lo convierte en un candidato prometedor para el tratamiento de cánceres con alteraciones genéticas en estas vías .

Actividad Biológica

Glesatinib (MGCD265) is an investigational compound primarily targeting the mesenchymal-epithelial transition factor (MET) and AXL receptor tyrosine kinases. Its biological activity has been extensively studied in the context of non-small cell lung cancer (NSCLC), particularly in patients with MET activating alterations. This article reviews the biological activity of this compound, focusing on its efficacy, safety, mechanisms of action, and resistance profiles based on recent clinical studies and research findings.

This compound acts as a dual inhibitor of both MET and smoothened (SMO) pathways. By inhibiting MET signaling, this compound disrupts pathways that contribute to tumor growth and survival in cancers characterized by MET dysregulation. Additionally, its interaction with SMO suggests potential applications in cancers with aberrant Hedgehog signaling pathways.

Phase II Studies

Recent studies have evaluated this compound's efficacy in patients with advanced, pre-treated NSCLC exhibiting MET alterations. In a Phase II trial, this compound was administered at two different dosages (1050 mg BID and 750 mg BID) to cohorts based on the presence of MET mutations or amplifications. The results indicated:

- Overall Response Rate (ORR) : 11.8%

- Median Progression-Free Survival : 4.0 months

- Median Overall Survival : 7.0 months

Among patients with specific MET exon 14 mutations, the ORR was notably higher at 25% when testing circulating tumor DNA (ctDNA) compared to 10.7% with tumor tissue testing .

Summary of Efficacy Findings

| Study Type | Population | ORR (%) | Median PFS (months) | Median OS (months) |

|---|---|---|---|---|

| Phase II | Advanced NSCLC | 11.8 | 4.0 | 7.0 |

| MET exon 14 | Tumor tissue | 10.7 | - | - |

| MET exon 14 | Circulating tumor DNA | 25.0 | - | - |

Safety Profile

This compound has shown an acceptable safety profile, with common adverse events including:

- Diarrhea : 82.4%

- Nausea : 50%

- Increased Alanine Aminotransferase : 41.2%

- Fatigue : 38.2%

- Increased Aspartate Aminotransferase : 36.8%

These side effects were generally manageable, although the study was terminated early due to modest clinical activity and concerns regarding drug bioavailability .

Resistance Mechanisms

Research indicates that resistance to this compound can occur through mutations within the MET activation loop, particularly D1228N and Y1230C/H mutations, which confer resistance to type I MET inhibitors but remain sensitive to this compound due to its unique binding mode . This distinction highlights this compound's potential effectiveness in overcoming resistance mechanisms that limit other therapies.

Case Studies

Several case studies have documented the clinical activity of this compound in individual patients with advanced NSCLC:

- Patient A : A patient with a confirmed MET exon 14 deletion exhibited a durable partial response after treatment with this compound, demonstrating significant tumor regression.

- Patient B : Another case involved a patient who had previously received multiple lines of therapy and showed a radiographic response to this compound despite having crizotinib-resistant tumors.

These cases underscore the potential of this compound as a therapeutic option for patients with specific genetic profiles.

Propiedades

IUPAC Name |

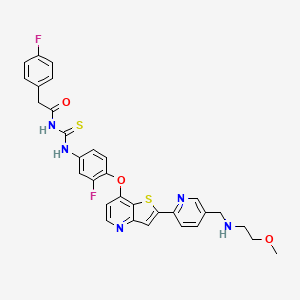

N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27F2N5O3S2/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCHYHRCBXNYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27F2N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337113 | |

| Record name | Glesatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936694-12-1 | |

| Record name | Glesatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936694121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glesatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glesatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLESATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q29OXD98N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.